N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
The compound N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a type of N-aryl oxalamide, which are compounds characterized by the presence of an oxalamide moiety with aryl substituents. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of unsymmetrically substituted N-aryl oxalamides, such as N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, can be achieved through a sulfur-mediated synthesis involving cascade thioamidation/cyclocondensation and hydrolysis reactions. This method utilizes 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water, and is efficient under metal-free conditions in water. The process is notable for its adaptability to scale-up synthesis and has been explored for its scope and limitations .
Molecular Structure Analysis
While the specific molecular structure of N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is not detailed in the provided papers, a related compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, demonstrates the typical structural features of oxalamides. This compound exhibits an antiperiplanar conformation of the carbonyl groups and an intricate intramolecular hydrogen-bonding pattern, which contributes to the formation of a helical supramolecular assembly .
Chemical Reactions Analysis
Oxalamides can undergo various chemical reactions, including cyclization processes. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate involves the formation of a linear methylN-(benzylsulfonyl)oxamate intermediate, which then cyclizes . Additionally, oxalamides can be synthesized from oxirane-2-carboxamides via rearrangement reactions, as demonstrated by the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aryl oxalamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and soft interactions can lead to the formation of stable two-dimensional structures, as seen in the helical 1,2-phenylenedioxalamide . The reactivity of oxalamides can also be affected by the presence of substituents, such as sulfonyl groups, which can stabilize reactive intermediates or products, as observed in the preparation of tosyl derivatives of iodylaniline and iodylphenol .
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(7-5-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBTVLKUMXXHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide |
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